(6Z)-5-imino-6-[4-(methylsulfanyl)benzylidene]-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
Description
The compound (6Z)-5-IMINO-6-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a heterocyclic compound that belongs to the thiazolopyrimidine family
Properties
Molecular Formula |
C20H15N3OS2 |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
(6Z)-5-imino-6-[(4-methylsulfanylphenyl)methylidene]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C20H15N3OS2/c1-25-15-9-7-13(8-10-15)11-16-18(21)23-17(14-5-3-2-4-6-14)12-26-20(23)22-19(16)24/h2-12,21H,1H3/b16-11-,21-18? |
InChI Key |
CEYSZJXFQQHABL-ALGNWURXSA-N |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C\2/C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4 |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C2C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-5-IMINO-6-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-(methylsulfanyl)benzaldehyde with 2-aminothiazole derivatives under acidic or basic conditions to form the intermediate Schiff base. This intermediate is then cyclized with appropriate reagents to form the final thiazolopyrimidine structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., solvents, temperature).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of (6Z)-5-IMINO-6-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Compounds with similar core structures but different substituents.
Benzothiazoles: Compounds with a benzene ring fused to a thiazole ring.
Pyrimidinones: Compounds with a pyrimidine ring and various substituents.
Uniqueness
The uniqueness of (6Z)-5-IMINO-6-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its specific substituents and the resulting chemical properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
